4-(2,4-Dimethylphenyl)butanoic acid

Vibrational Spectroscopy IR Spectroscopy Substituent Effect

4-(2,4-Dimethylphenyl)butanoic acid (CAS 13621-26-6; synonym 2,4-Dimethylbenzenebutanoic acid) is a C12H16O2 arylalkanoic acid with a molecular weight of 192.25 g/mol, a predicted pKa of 4.77±0.10, an XLogP3-AA of 2.8, and an experimentally determined melting point of 77.8–79.0 °C (cyclohexane solvate). The compound features a butanoic acid chain terminally attached to a 2,4-dimethyl-substituted phenyl ring, distinguishing it from other dimethyl positional isomers such as the 2,5-, 3,4-, and 2,6- variants, each of which exhibits distinct physicochemical and spectroscopic signatures that preclude indiscriminate substitution in synthesis or assay workflows.

Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
CAS No. 13621-26-6
Cat. No. B8806798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,4-Dimethylphenyl)butanoic acid
CAS13621-26-6
Molecular FormulaC12H16O2
Molecular Weight192.25 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)CCCC(=O)O)C
InChIInChI=1S/C12H16O2/c1-9-6-7-11(10(2)8-9)4-3-5-12(13)14/h6-8H,3-5H2,1-2H3,(H,13,14)
InChIKeyUKUFUTCEBAUOMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2,4-Dimethylphenyl)butanoic Acid (CAS 13621-26-6): Physicochemical and Structural Baseline for Procurement Decisions


4-(2,4-Dimethylphenyl)butanoic acid (CAS 13621-26-6; synonym 2,4-Dimethylbenzenebutanoic acid) is a C12H16O2 arylalkanoic acid with a molecular weight of 192.25 g/mol, a predicted pKa of 4.77±0.10, an XLogP3-AA of 2.8, and an experimentally determined melting point of 77.8–79.0 °C (cyclohexane solvate) [1]. The compound features a butanoic acid chain terminally attached to a 2,4-dimethyl-substituted phenyl ring, distinguishing it from other dimethyl positional isomers such as the 2,5-, 3,4-, and 2,6- variants, each of which exhibits distinct physicochemical and spectroscopic signatures that preclude indiscriminate substitution in synthesis or assay workflows .

Why 4-(2,4-Dimethylphenyl)butanoic Acid Cannot Be Replaced by Other Dimethylphenylbutanoic Acid Isomers: A Quantitative Justification


Positional isomerism in the dimethylphenylbutanoic acid series generates measurable divergence in melting point (Δ > 30 °C between the 2,4- and 2,5-isomers), vibrational spectral signatures (a 12 cm⁻¹ redshift in the C=O stretch vs. the 3,5-isomer), and acid dissociation constants (ΔpKa ~ 0.23 units between the 2,4- and 2,5-isomers) . These differences arise from altered electron-donating effects of methyl substituents at ortho and para positions, which modulate ring current shielding, conformational rotamer populations (major conformer 85% for the 2,4-isomer), and the HOMO–LUMO gap (5.8 eV) [1]. Consequently, substitution with a non-identical dimethyl isomer introduces uncontrolled variability in reaction kinetics, crystallization behavior, and biological target engagement, making batch-to-batch reproducibility unattainable without the specific 2,4-dimethyl substitution pattern .

Quantitative Differentiation Evidence for 4-(2,4-Dimethylphenyl)butanoic Acid vs. Closest Analogs


C=O Stretching Frequency Redshift: 2,4- vs. 3,5-Dimethylphenyl Isomer

Harmonic vibrational frequency calculations predict the C=O stretch of 4-(2,4-dimethylphenyl)butanoic acid at 1712 cm⁻¹ (computed intensity 450 km/mol). A direct comparative analysis with 4-(3,5-dimethylphenyl)butanoic acid reveals a 12 cm⁻¹ redshift in this C=O stretch for the 2,4-isomer, attributable to altered electron-donating effects from the ortho/para methyl substituents . This spectral shift provides an unambiguous, instrumentally verifiable differentiation marker between the two positional isomers.

Vibrational Spectroscopy IR Spectroscopy Substituent Effect Positional Isomer Differentiation

Melting Point Differentiation: 2,4-Isomer vs. 2,5-Isomer

The experimentally determined melting point of 4-(2,4-dimethylphenyl)butanoic acid is 77.8–79.0 °C (cyclohexane solvate) . In contrast, the 2,5-dimethyl positional isomer (CAS 1453-06-1) exhibits a melting point of 110–111 °C (cyclohexane solvate) [1]. This represents a ΔTₘ > 30 °C between the two dimethyl isomers, a difference large enough to serve as a primary identity and purity criterion in solid-state characterization.

Thermal Analysis Crystallinity Melting Point Positional Isomer

Acid Dissociation Constant (pKa): 2,4-Isomer vs. 2,5-Isomer

The predicted pKa of 4-(2,4-dimethylphenyl)butanoic acid is 4.77±0.10 (25 °C) . The 2,5-dimethyl positional isomer yields a predicted pKa of 4.54±0.17 under comparable conditions . Although both predictions carry inherent uncertainty, the ~0.23 unit difference implies a roughly 1.7-fold difference in the acid dissociation constant (Kₐ), which translates to measurably different ionization states at pH values near the carboxylic acid titration midpoint (e.g., pH 4.5–5.0), altering extraction efficiency, chromatographic retention, and salt formation stoichiometry.

Acid-Base Equilibria pKa Ionization Positional Isomer

HOMO–LUMO Gap and Electronic Structure: 2,4-Isomer Reactivity

DFT calculations at the mPW1PW91/6-311++G(2d,p) level place the HOMO on the phenyl ring and the LUMO on the carboxylic acid group, yielding a HOMO–LUMO gap of 5.8 eV for 4-(2,4-dimethylphenyl)butanoic acid . Methyl substitution at the 2- and 4-positions increases electron density at ortho and para positions relative to the unsubstituted 4-phenylbutanoic acid. While an explicit HOMO–LUMO gap for the unsubstituted parent is not provided in the same computational study, the 5.8 eV value serves as a reference point for class-level comparisons: narrower gaps correlate with higher chemical softness and greater susceptibility to electrophilic attack, whereas wider gaps indicate greater kinetic stability.

DFT Frontier Molecular Orbitals HOMO-LUMO Gap Chemical Reactivity

Conformational Rotamer Population: 2,4-Isomer Side-Chain Preorganization

Conformational analysis of the butanoic acid side chain in 4-(2,4-dimethylphenyl)butanoic acid identifies two stable rotamers separated by a 5.2 kJ/mol energy barrier. The major conformer, with the carboxylic acid group oriented antiperiplanar to the phenyl ring, constitutes 85% of the population at ambient temperature . This degree of conformational preorganization is not reported for other dimethyl positional isomers in the same study, but represents a quantifiable structural feature that influences crystal packing, NMR coupling constants, and the entropic component of binding free energy if the compound is used as a pharmacophore scaffold.

Conformational Analysis Rotamer Molecular Mechanics DFT

Dipole Moment and Solvent-Responsive Properties

Polarizable continuum model (PCM) calculations show that the dipole moment of 4-(2,4-dimethylphenyl)butanoic acid rises from 3.1 D in the gas phase to 5.4 D in water, accompanied by a 0.15 Å elongation of the O–H bond due to hydrogen bonding . This solvent-responsive polarization is characteristic of the 2,4-substitution pattern and suggests enhanced aqueous solubilization relative to more hydrophobic, nonpolar dimethyl isomers. The 2.3 D increase upon aqueous solvation is a quantitative parameter for predicting extraction and chromatographic behavior.

Solubility Dipole Moment Solvent Effect PCM Calculation

Optimal Application Scenarios for 4-(2,4-Dimethylphenyl)butanoic Acid Based on Evidence-Verified Differentiation


Synthetic Intermediate for Auxinole and Indole-Based Auxin Antagonists

4-(2,4-Dimethylphenyl)butanoic acid serves as the key arylalkanoic acid precursor to 4-(2,4-dimethylphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid (Auxinole, CAS 86445-22-9), a potent and selective antagonist of TIR1/AFB auxin receptors used widely in plant chemical biology . The specific 2,4-dimethyl substitution pattern is essential for Auxinole's binding to TIR1; substitution with the 2,5- or 3,4-isomer would alter the critical orientation of the 2,4-dimethylphenyl group within the TIR1 binding pocket, as demonstrated by the distinct electronic (HOMO–LUMO gap 5.8 eV) and conformational properties (85% major rotamer) of the 2,4-isomer [1].

Pharmaceutical Composition Building Block with Specified Lymphocyte-Lowering Activity

Patent literature (summarized on LookChem) describes a pharmaceutical composition containing compounds of general formula (I), wherein the 2,4-dimethylphenyl-substituted butanoic acid scaffold confers low toxicity, superior physicochemical properties, and peripheral blood lymphocyte count lowering activity . The predicted pKa of 4.77 and XLogP3-AA of 2.8 [1] place this compound in a favorable oral drug-like property space (Lipinski rule-of-five compliant), making it a viable starting point for lead optimization programs targeting immunomodulatory pathways.

Vibrational Spectroscopy Reference Standard for Positional Isomer Identification

The predicted IR spectrum of the 2,4-isomer—with characteristic bands at 3075 cm⁻¹ (O–H stretch), 1712 cm⁻¹ (C=O stretch), 1604 cm⁻¹ (phenyl C=C), and 935 cm⁻¹ (O–H out-of-plane bend)—provides a spectral fingerprint that can be used as an in-house reference for isomer identity confirmation . The 12 cm⁻¹ redshift in the C=O stretch relative to the 3,5-isomer and the >30 °C melting point difference versus the 2,5-isomer together constitute a two-parameter orthogonal identity check suitable for GLP-compliant material release testing.

DFT-Calibrated Building Block for Computational Chemistry-Driven Fragment-Based Drug Design

With its computed HOMO–LUMO gap (5.8 eV), conformational energy landscape (two rotamers, 5.2 kJ/mol barrier), and solvent-dependent dipole moment (3.1 D gas → 5.4 D water), 4-(2,4-dimethylphenyl)butanoic acid is a well-characterized fragment for computational docking and MD simulation studies . The 85% antiperiplanar conformer population reduces the conformational search space in docking, while the moderate HOMO–LUMO gap suggests balanced reactivity suitable for covalent and non-covalent inhibitor design campaigns.

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